4-Acetyl-1-methyl-1-cyclohexene

Description

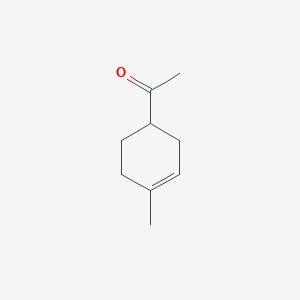

Structure

2D Structure

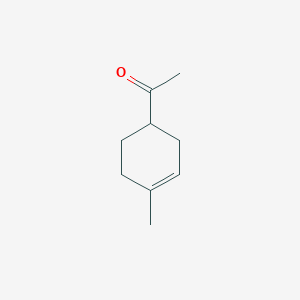

3D Structure

Properties

IUPAC Name |

1-(4-methylcyclohex-3-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBBEYSRFFJETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867915 | |

| Record name | 4-Acetyl-1-methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6090-09-1 | |

| Record name | 4-Acetyl-1-methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6090-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetyl-1-methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-3-cyclohexen-1-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7R8GY320M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetyl-1-methylcyclohexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1), an organic compound with significant potential as an intermediate in organic synthesis, particularly in the fragrance and flavoring industries.[1] This document collates critical data on its physical and chemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for key analytical techniques are also presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(4-methylcyclohex-3-en-1-yl)ethanone, is a cyclic ketone.[2][3] It is typically a colorless to pale yellow liquid with a distinct odor.[1] The presence of a carbon-carbon double bond within the cyclohexene (B86901) ring and a carbonyl group makes it a versatile chemical entity.[1][4][5]

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1][2][6] |

| Molecular Weight | 138.21 g/mol | [2][3][6] |

| IUPAC Name | 1-(4-methylcyclohex-3-en-1-yl)ethanone | [2][3] |

| CAS Number | 6090-09-1 | [3][6] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| InChI | InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 | [1][2] |

| InChIKey | HOBBEYSRFFJETF-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CCC(C(C)=O)CC1 | [1] |

Physicochemical Data

| Property | Value | Conditions | Source |

| Boiling Point | 189.5 ± 0.0 °C | 760 Torr | [2] |

| Density | 0.9385 g/cm³ | 20 °C | [2] |

| Flash Point | 76.7 ± 0.0 °C | [2] | |

| Topological Polar Surface Area | 17.1 Ų | [2] | |

| Hydrogen Bond Acceptor Count | 1 | [2] | |

| Hydrogen Bond Donor Count | 0 | [2] | |

| Rotatable Bond Count | 1 | [2] | |

| Exact Mass | 138.104465066 g/mol | [2] | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [7]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.31 | s | 1H |

| 2.50-2.39 | m | 1H |

| 2.16-1.84 | m | 6H |

| 2.10 | s | 3H |

| 1.58 | s | 3H |

¹³C NMR (Carbon-13 NMR) Data [7]

| Chemical Shift (δ) ppm |

| 211.99 |

| 133.77 |

| 119.23 |

| 47.20 |

| 29.46 |

| 27.92 |

| 27.02 |

| 24.87 |

| 23.36 |

Mass Spectrometry (MS)

Mass spectrometry, particularly using electron ionization (EI), reveals a characteristic fragmentation pattern.

Key Mass-to-Charge Ratios (m/z) from EI-MS [3]

| m/z | Relative Intensity |

| 95.0 | 99.99 |

| 43.0 | 92.15 |

| 138.0 | 75.66 |

| 123.0 | 44.35 |

| 67.0 | 43.87 |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: the alkene and the ketone.

-

Electrophilic Addition: The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions.[1]

-

Ketone Reactions: The acetyl group undergoes typical ketone reactions. It can form derivatives such as semicarbazones and phenylhydrazones. For instance, it forms two semicarbazones with melting points of 149-151°C and 172-191°C, a 4-nitrophenylhydrazone with a melting point of 166-167°C, and a 2,4-dinitrophenylhydrazone with a melting point of 114-115°C.[8]

-

Stability: The compound should be stored in a cool, well-ventilated place away from heat and sources of ignition.[9] It is incompatible with strong oxidizing agents and strong bases.[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a suitable concentration.[7]

-

Data Acquisition: The solution is transferred to an NMR tube. The spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[7]

-

¹H NMR Parameters: The spectral width is set to cover the typical range for organic molecules (e.g., 0-12 ppm).[7]

-

¹³C NMR Parameters: A wider spectral width is utilized (e.g., 0-220 ppm).[7]

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to generate the final spectrum.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from a mixture and obtain its mass spectrum for identification and fragmentation analysis.

Methodology:

-

Sample Injection: A solution of the sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.[7]

-

Ionization: The separated components eluting from the GC column enter the mass spectrometer and are ionized, commonly by electron ionization (EI) at 70 eV.[3][7]

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.[7]

-

Detection: The detector records the abundance of each fragment, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a typical workflow for the chemical analysis of this compound.

Caption: A flowchart illustrating the typical analytical workflow for this compound.

Safety and Handling

This compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[10] It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.

Conclusion

This technical guide consolidates the essential chemical properties of this compound, providing a valuable resource for professionals in research and development. The presented data on its physical characteristics, spectroscopic profile, and reactivity, combined with detailed experimental protocols, will aid in its effective utilization and further investigation.

References

- 1. CAS 6090-09-1: 4-Acetyl-1-methylcyclohexene | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434) [hmdb.ca]

- 5. Showing Compound 4-Acetyl-1-methylcyclohexene (FDB011472) - FooDB [foodb.ca]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 6090-09-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 4-Acetyl-1-methyl-1-cyclohexene

This technical guide provides an in-depth overview of 4-Acetyl-1-methyl-1-cyclohexene, a valuable compound for researchers, scientists, and professionals in chemical and drug development. This document collates its chemical identity, physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Identity

This compound is an organic compound with a cyclohexene (B86901) core structure. While the name "this compound" is commonly used, its IUPAC name is 1-(4-methylcyclohex-3-en-1-yl)ethanone.[1][2] The compound is a ketone and is found as a component of essential oils in plants such as Cedrus atlantica (Atlas cedar) wood and orange peels.[3] It is recognized for its role as a flavoring and fragrance agent.[1][3]

CAS Number : 6090-09-1[1][3][4]

Synonyms :

-

1-(4-Methylcyclohex-3-enyl)ethanone[3]

-

4-Acetyl-1-methylcyclohex-1-ene[4]

-

4-Methyl-3-cyclohexen-1-yl methyl ketone[3]

-

Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)-[4]

-

Ketone, methyl 4-methyl-3-cyclohexen-1-yl[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a valuable resource for identification and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [2][4] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.927 g/cm³ | [6] |

| Boiling Point | 189.5 °C (at 760 mmHg) | [6] |

| Flash Point | 76.7 °C | [6] |

| Water Solubility | 811 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 2.190 (estimated) | [7] |

| Storage Temperature | 2°C - 8°C | [6] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H) | [8] |

| ¹³C NMR (CDCl₃) | δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36 | [8][9] |

| Mass Spectrometry (EI, 70eV) | m/z (%): 138 (M+, 100), 123 (50), 95 (78), 79 (26), 67 (36), 43 (32) | [1][8] |

| Kovats Retention Index | Standard non-polar: 1105, 1114, 1131.2, 1135, 1137, 1144, 1147 | [1][10][11] |

| Standard polar: 1568, 1570 | [1][10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers.

Synthesis Protocol

A representative synthesis involves the reaction of a precursor with a dichloromethane (B109758) and diatomaceous earth suspension.

Materials:

-

Crude mixture of the starting material (CAS 55511-67-6)

-

Dichloromethane (CH₂Cl₂)

-

Diatomaceous earth

Procedure:

-

A suspension is prepared with dichloromethane (e.g., 2.69 g, 7.77 mmol) and diatomaceous earth (e.g., 2.67 g) in a reaction vessel at 0°C.

-

The crude starting material (e.g., 1.48 g) is dissolved in dichloromethane (e.g., 8 mL).

-

The solution of the starting material is added dropwise to the prepared suspension at 0°C.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

Upon completion, the mixture is filtered through a short pad of diatomaceous earth and a silica gel column.

-

The column is rinsed with dichloromethane to collect the product.

-

When purified starting material (e.g., 543 mg, 3.9 mmol) is used, a high yield of the target product (e.g., 500 mg, 93% yield) can be obtained.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[8] ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[8] The data is processed using a Fourier transform of the free induction decay (FID).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is injected into a gas chromatograph for separation. The separated components are then introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for this compound, which causes fragmentation of the molecule.[1][8] The resulting fragments are analyzed based on their mass-to-charge ratio (m/z) to generate a mass spectrum.[8]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the identification of the compound.

References

- 1. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 6090-09-1: 4-Acetyl-1-methylcyclohexene | CymitQuimica [cymitquimica.com]

- 4. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | FM141895 [biosynth.com]

- 7. 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(6090-09-1) 13C NMR [m.chemicalbook.com]

- 10. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]

- 11. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]

Spectroscopic Profile of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1). The information presented herein is intended to support research, analysis, and development activities by providing key spectral data, detailed experimental methodologies, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.31 | s | 1H | Olefinic H |

| 2.50-2.39 | m | 1H | Allylic H |

| 2.16-1.84 | m | 6H | Aliphatic H |

| 2.10 | s | 3H | Acetyl CH₃ |

| 1.58 | s | 3H | Cyclohexene CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 211.99 | C=O (Ketone) |

| 133.77 | Quaternary Olefinic C |

| 119.23 | Olefinic CH |

| 47.20 | CH |

| 29.46 | CH₂ |

| 27.92 | CH₂ |

| 27.02 | CH₂ |

| 24.87 | Acetyl CH₃ |

| 23.36 | Cyclohexene CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2920 | Strong | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Ketone) |

| ~1650 | Medium | C=C Stretch (Olefin) |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments (Electron Ionization, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 50 | [M - CH₃]⁺ |

| 95 | 78 | [M - COCH₃]⁺ |

| 67 | 36 | [C₅H₇]⁺ |

| 43 | 32 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as this compound, the FT-IR spectrum is typically recorded neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the instrument, often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Acetyl-1-methyl-1-cyclohexene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1-methyl-1-cyclohexene is a versatile ketone that serves as a valuable intermediate in organic synthesis. Its cyclohexene (B86901) framework, adorned with both a methyl and an acetyl group, offers a unique combination of steric and electronic properties that make it a target of interest for the synthesis of more complex molecules, including fragrances, flavorings, and potentially, pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and known applications of this compound, with a focus on information relevant to professionals in research and development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in chemical reactions. The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 189.5 ± 0.0 °C | 760 Torr[1] |

| Density | 0.9385 g/cm³ | 20 °C[1] |

Experimental Protocols

Determination of Boiling Point

A standard method for determining the boiling point of a liquid organic compound such as this compound involves the use of a distillation apparatus or a micro-boiling point apparatus.

Protocol: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature at which the vapor and liquid are in equilibrium is the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Density

The density of a liquid can be determined using a pycnometer or by simply measuring the mass of a known volume.

Protocol: Mass by Volume Method

-

Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric pipette and transferred to a tared vial.

-

Mass Measurement: The mass of the liquid is determined by weighing the vial containing the sample on an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Diels-Alder reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and methyl vinyl ketone. This [4+2] cycloaddition reaction is a powerful tool in organic chemistry for the formation of six-membered rings.

Reaction Mechanism and Workflow

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The regioselectivity of the reaction between the asymmetric diene (isoprene) and the asymmetric dienophile (methyl vinyl ketone) favors the formation of the "para" product, this compound, due to electronic and steric factors.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily in the production of flavor and fragrance compounds. Its characteristic odor makes it a component in some formulations.

While direct applications in drug development are not widely documented in publicly available literature, its structure represents a useful scaffold for further chemical modifications. The ketone functionality can be readily transformed into other functional groups, and the cyclohexene ring can undergo various reactions such as hydrogenation, epoxidation, and dihydroxylation to introduce new stereocenters and functionalities. These transformations could potentially lead to the synthesis of novel bioactive molecules. For instance, the core structure is related to certain sesquiterpenoids, a class of natural products with diverse biological activities.

Below is a conceptual workflow illustrating the potential of this compound as a starting material for the synthesis of more complex molecular architectures.

Conclusion

This compound is a readily accessible and synthetically useful organic compound. Its physical properties are well-defined, and its synthesis via the Diels-Alder reaction is a classic example of a powerful carbon-carbon bond-forming reaction. While its current primary applications lie in the flavor and fragrance industry, its chemical structure holds potential for the development of more complex and potentially bioactive molecules relevant to the pharmaceutical and life sciences sectors. Further research into the derivatization of this compound could unlock new avenues for its application in drug discovery and development.

References

The Occurrence of 4-Acetyl-1-methyl-1-cyclohexene in the Volatile World of Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Acetyl-1-methyl-1-cyclohexene, a naturally occurring ketone found in a variety of plant essential oils. This document serves as a comprehensive resource, detailing its natural sources, a proposed biosynthetic pathway, and standardized methodologies for its extraction and quantification.

Natural Sources and Abundance

This compound is a monoterpenoid ketone that contributes to the aromatic profile of several plant species. While its presence is noted in various essential oils, quantitative data remains somewhat limited in publicly accessible literature. The compound has been identified in the essential oils of Cedrus atlantica (Atlas Cedarwood), orange peels (Citrus sinensis), Akebia trifoliata, Micromeria cristata subsp. phrygia, and Glaucosciadium cordifolium.[1] One specific study has quantified its concentration in the essential oil of Seseli daucifolium.

A summary of the known natural sources and their reported concentrations of this compound is presented in Table 1.

| Plant Species | Plant Part | Concentration (%) | Reference |

| Seseli daucifolium | Aerial Parts | 0.02 | [2] |

| Cedrus atlantica | Wood | Not Reported | |

| Citrus sinensis (Orange) | Peels | Not Reported | |

| Akebia trifoliata | Not Specified | Not Reported | [3] |

| Micromeria cristata subsp. phrygia | Not Specified | Not Reported | [1] |

| Glaucosciadium cordifolium | Not Specified | Not Reported | [1] |

Table 1: Natural Sources of this compound in Essential Oils.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to be linked to the metabolism of limonene (B3431351), a common monoterpene. It is suggested that this compound is an oxidation product of limonene.[3] The general pathway for terpenoid biosynthesis in plants involves two main routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The head-to-tail condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor for all monoterpenes. GPP then undergoes cyclization to form limonene. Subsequently, limonene is thought to undergo a series of enzymatic oxidation reactions to yield this compound. While the specific enzymes catalyzing this transformation have not been fully elucidated, it likely involves cytochrome P450 monooxygenases or other oxidoreductases.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols: Extraction and Quantification

The analysis of this compound in essential oils is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed, representative protocol for the extraction and quantification of this compound.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

Materials:

-

Fresh or dried plant material (e.g., leaves, stems, peels)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Weigh a known amount of the plant material and place it in the round-bottom flask of the Clevenger apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger apparatus with a condenser and a collection tube.

-

Heat the flask using a heating mantle to initiate boiling. The steam and volatile compounds will rise, condense, and be collected in the collection tube.

-

Continue the distillation for a prescribed period (typically 3-4 hours) until no more oil is collected.

-

Carefully collect the separated essential oil from the collection tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).

-

Helium as the carrier gas.

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil by dissolving a known weight in a suitable solvent (e.g., hexane, dichloromethane) to a specific concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

GC-MS Parameters (Representative):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/minute.

-

Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram of the essential oil sample by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound typically shows characteristic fragments at m/z 138 (M+), 123, 95, 67, and 43.

-

Generate a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.

-

Quantify the amount of this compound in the essential oil sample by interpolating its peak area on the calibration curve.

-

Express the concentration as a percentage of the total essential oil weight.

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a minor but significant constituent of several essential oils. This guide provides a foundational understanding of its natural occurrence, a plausible biosynthetic origin, and a detailed protocol for its analysis. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation in plants and to explore its potential biological activities, which could be of interest to the pharmaceutical and flavor industries. The methodologies outlined herein provide a robust framework for researchers to pursue these investigations.

References

Diels-Alder synthesis of 4-Acetyl-1-methyl-1-cyclohexene mechanism.

An In-depth Technical Guide to the Diels-Alder Synthesis of 4-Acetyl-1-methyl-1-cyclohexene

This technical guide provides a comprehensive overview of the Diels-Alder synthesis of this compound, a classic example of a [4+2] cycloaddition reaction. The synthesis involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with methyl vinyl ketone (MVK). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed insights into the reaction mechanism, experimental protocols, and factors influencing the reaction's outcome.

Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of a six-membered ring from a conjugated diene and a dienophile.[1][2][3][4] In this specific synthesis, isoprene acts as the diene and methyl vinyl ketone serves as the dienophile.

Regioselectivity

The reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like MVK can potentially yield two regioisomers: this compound ("para") and 3-acetyl-1-methyl-1-cyclohexene ("meta"). The regioselectivity of this reaction is governed by the electronic properties of the substituents on the reactants.[5][6][7]

The methyl group on isoprene is an electron-donating group (EDG), which increases the electron density at C1 and C4 of the diene system, with a more significant effect at C1. The acetyl group on MVK is an electron-withdrawing group (EWG), which decreases the electron density at the β-carbon of the double bond, creating a partial positive charge. The preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[7] This leads to the predominant formation of the this compound isomer.

Stereochemistry

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.[8] While the primary product, this compound, has a stereocenter at the C4 position, the reaction of isoprene with MVK will produce a racemic mixture of the (R) and (S) enantiomers. For cyclic dienes, the "endo rule" typically predicts the major product, where the substituent on the dienophile is oriented towards the developing pi bond of the diene in the transition state.[9][10]

Experimental Protocols

While a specific protocol for this exact synthesis is not widely published in standard literature, a general procedure can be adapted from known Diels-Alder reactions involving similar substrates.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Isoprene | C₅H₈ | 68.12 | 1.0 eq |

| Methyl vinyl ketone (MVK) | C₄H₆O | 70.09 | 1.1 eq |

| Toluene (B28343) (solvent) | C₇H₈ | 92.14 | ~50 mL |

| Hydroquinone (B1673460) (inhibitor) | C₆H₆O₂ | 110.11 | ~100 mg |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g |

Reaction Procedure

-

Setup: A 100 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus is dried in an oven and cooled under a nitrogen atmosphere.

-

Reagent Addition: The flask is charged with toluene (50 mL), isoprene (1.0 eq), and a small amount of hydroquinone to prevent polymerization. Methyl vinyl ketone (1.1 eq) is then added dropwise to the stirred solution.

-

Reaction: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

-

Characterization: The purity and identity of the product can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The yield and rate of the Diels-Alder reaction are influenced by various factors, including temperature, solvent, and the presence of a catalyst.

| Condition | Diene | Dienophile | Catalyst | Yield (%) | Reference |

| Thermal, 25°C | Cyclopentadiene (B3395910) | Methyl vinyl ketone | None | - | [11] |

| Catalyzed, 25°C | Cyclopentadiene | Methyl vinyl ketone | Organotungsten | - | [11] |

| Continuous-flow, H-beta zeolite | Isoprene | Methyl vinyl ketone | H-beta zeolite | Good | [12] |

| Various Solvents | Isoprene | Methyl vinyl ketone | None | Varies | [13] |

Factors Influencing the Reaction

Solvent Effects

The choice of solvent can influence both the rate and the selectivity of the Diels-Alder reaction.[13] Polar solvents can stabilize the polar transition state, potentially increasing the reaction rate. Hydrogen-bonding solvents can coordinate with the carbonyl group of the dienophile, increasing its electrophilicity and enhancing the regioselectivity.[13]

Catalysis

Lewis acids are commonly used to catalyze the Diels-Alder reaction. They coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of the LUMO and increases the reaction rate and selectivity. Zeolites have also been shown to be effective catalysts for this type of transformation under continuous-flow conditions.[12] Additionally, novel organometallic catalysts, such as organotungsten complexes, have been shown to significantly increase the rate of reaction between cyclopentadiene and MVK.[11]

Conclusion

The Diels-Alder synthesis of this compound from isoprene and methyl vinyl ketone is a well-established method for the formation of a substituted cyclohexene (B86901) ring. The reaction proceeds via a concerted mechanism with high regioselectivity, favoring the "para" product due to electronic effects. The reaction conditions, including solvent and the use of a catalyst, can be optimized to improve the reaction rate and yield. This guide provides a foundational understanding of the mechanism and a practical framework for the experimental synthesis and analysis of this important cycloaddition reaction.

References

- 1. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 2. cerritos.edu [cerritos.edu]

- 3. odinity.com [odinity.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Acetyl-1-methyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-Acetyl-1-methyl-1-cyclohexene, a valuable intermediate in organic synthesis. The document details the most prominent and efficient methodologies, including the Diels-Alder reaction, Friedel-Crafts acylation, and Robinson annulation. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate a deeper understanding and practical application of these synthetic strategies.

Key Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The choice of starting materials is intrinsically linked to the selected synthetic route. The most well-established methods are the Diels-Alder reaction, offering a direct cycloaddition approach, and the Friedel-Crafts acylation, providing a classic electrophilic substitution pathway. The Robinson annulation presents a powerful but potentially more complex alternative for constructing the cyclohexene (B86901) ring.

Diels-Alder Reaction: A Convergent Approach

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[1][2] In the context of synthesizing this compound, a [4+2] cycloaddition between a conjugated diene and a dienophile is employed.

The most direct starting materials for this route are:

-

Diene: Isoprene (2-methyl-1,3-butadiene)

-

Dienophile: Methyl vinyl ketone

The reaction proceeds via a concerted pericyclic mechanism, where the diene and dienophile react to form the cyclohexene ring in a single step. This method is highly efficient for constructing the desired carbocyclic framework.

Friedel-Crafts Acylation: An Electrophilic Substitution Strategy

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic or unsaturated ring system.[3][4][5] This approach utilizes a pre-existing cyclohexene ring and introduces the acetyl group in a subsequent step.

The key starting materials for this synthesis are:

-

Substrate: 1-Methyl-1-cyclohexene

-

Acylating Agent: Acetyl chloride or acetic anhydride (B1165640)

-

Lewis Acid Catalyst: Typically aluminum chloride (AlCl₃)

In this reaction, the Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich double bond of the 1-methyl-1-cyclohexene.

Robinson Annulation: A Stepwise Ring Formation

The Robinson annulation is a versatile ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6][7] While a powerful tool in organic synthesis, its application to non-fused systems like this compound is less direct than the Diels-Alder reaction.

The plausible starting materials for a Robinson annulation leading to the target molecule would involve:

-

Michael Donor: An enolate derived from a ketone such as acetone.

-

Michael Acceptor: An α,β-unsaturated ketone, which would need to be a more complex derivative of methyl vinyl ketone to yield the desired substitution pattern.

This pathway is generally more suited for the formation of fused ring systems and may require more intricate starting materials and reaction control to achieve the desired product.[6][7]

Tabulated Summary of Synthetic Routes and Starting Materials

| Synthetic Route | Starting Material 1 (and role) | Starting Material 2 (and role) | Key Reagents/Catalysts | General Reaction Conditions | Reported Yield |

| Diels-Alder Reaction | Isoprene (Diene) | Methyl vinyl ketone (Dienophile) | Zeolite catalysts (e.g., H-beta) or thermal conditions.[2] | Continuous-flow or batch reaction, elevated temperatures. | Good productivity reported with zeolite catalysts.[2] |

| Friedel-Crafts Acylation | 1-Methyl-1-cyclohexene (Substrate) | Acetyl chloride or Acetic anhydride (Acylating agent) | Aluminum chloride (AlCl₃) or other Lewis acids.[3][8] | Anhydrous conditions, typically in a non-polar solvent. | Good yields are generally achievable.[8] |

| Robinson Annulation | Acetone (or derivative) (Michael donor) | α,β-unsaturated ketone (Michael acceptor) | Base or acid catalyst.[6][7] | Stepwise or one-pot reaction, often requiring heating. | Varies depending on specific substrates and conditions. |

Experimental Protocols

General Protocol for Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

-

Apparatus: A high-pressure reaction vessel or a continuous-flow reactor system.

-

Procedure:

-

Isoprene and methyl vinyl ketone are mixed, often in a suitable solvent.

-

The mixture is heated to the desired reaction temperature. In some protocols, a zeolite catalyst is used to improve efficiency and selectivity.[2]

-

The reaction is monitored for the consumption of starting materials.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by distillation.

-

General Protocol for Friedel-Crafts Acylation of 1-Methyl-1-cyclohexene

-

Apparatus: A round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas outlet to a trap. The apparatus must be dried to prevent hydrolysis of the Lewis acid.

-

Procedure:

-

Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) in the reaction flask and cooled in an ice bath.

-

Acetyl chloride is added dropwise to the suspension with stirring.

-

1-Methyl-1-cyclohexene is then added slowly to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.[8]

-

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow from the starting materials to the final product for the primary synthetic routes.

Caption: Synthetic pathways to this compound.

This guide has outlined the principal starting materials and synthetic methodologies for preparing this compound. For detailed, quantitative experimental data and specific reaction optimization, consulting the primary literature is recommended. The provided protocols offer a foundational understanding for the practical synthesis of this important chemical intermediate.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aliphatic Friedel-Crafts reactions. Part VI. Preparation of βγ-unsaturated ketones by the acetylation of substituted cyclohexenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Double Bond in 4-Acetyl-1-methyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-1-methyl-1-cyclohexene is a substituted cyclohexene (B86901) derivative possessing a trisubstituted double bond and a ketone functionality. The reactivity of this molecule is primarily dictated by the electron-rich carbon-carbon double bond within the cyclohexene ring, making it susceptible to a variety of addition reactions. The presence of the methyl group on the double bond and the acetyl group at the allylic position influences the regioselectivity and stereoselectivity of these reactions. This guide provides a comprehensive overview of the reactivity of the double bond in this compound, detailing common transformations, reaction mechanisms, and generalized experimental protocols. Due to the limited availability of specific experimental data for this exact molecule in published literature, the quantitative data and protocols provided are largely based on studies of structurally similar compounds, such as 1-methylcyclohexene and other substituted cyclohexenes.

Chemical Structure and Properties

This compound is a ketone with the molecular formula C₉H₁₄O.[1][2][3][4] The key structural features influencing its reactivity are the trisubstituted double bond and the acetyl group. The double bond serves as a site of high electron density, making it nucleophilic and prone to attack by electrophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [1][2][3][4] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 69 °C | [6] |

| Density | 0.944 g/mL | [6] |

| Refractive Index | 1.474 | [6] |

Reactivity of the Double Bond: An Overview

The double bond in this compound is the primary site of chemical reactivity, readily undergoing electrophilic addition reactions. The general mechanism involves the attack of an electrophile by the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The stability of the carbocation intermediate, influenced by the methyl group, dictates the regioselectivity of the reaction.

Below is a logical workflow for predicting the outcome of an electrophilic addition to the double bond of this compound.

Caption: Predictive workflow for electrophilic addition.

Key Reactions of the Double Bond

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond in this compound results in the formation of 4-acetyl-1-methylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Table 2: Representative Conditions for Catalytic Hydrogenation of Cyclohexene Derivatives

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Room Temperature | 1-4 | >95 |

| Pd/C | Ethanol | Room Temperature | 1-4 | >95 |

| Raney Nickel | Ethanol | Room Temperature | 1-4 | >90 |

Note: Data is based on general procedures for cyclohexene hydrogenation and may vary for this compound.

Experimental Protocol (General for Cyclohexene Derivatives):

-

A solution of the substituted cyclohexene in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

A catalytic amount of the chosen catalyst (e.g., 10% Pd/C) is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at the desired temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the hydrogenated product.

Caption: Experimental workflow for catalytic hydrogenation.

Halogenation

The double bond of this compound readily reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form a vicinal dihalide. The reaction proceeds via a halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion.

The reaction of 4-methylcyclohexene (B165706) with bromine has been documented, and a similar mechanism is expected for this compound.[7]

Table 3: Expected Products of Halogenation

| Reagent | Solvent | Expected Major Product |

| Br₂ | CCl₄ or CH₂Cl₂ | trans-1,2-Dibromo-4-acetyl-1-methylcyclohexane |

| Cl₂ | CCl₄ or CH₂Cl₂ | trans-1,2-Dichloro-4-acetyl-1-methylcyclohexane |

Experimental Protocol (General for Bromination of Cyclohexene Derivatives):

-

The cyclohexene derivative is dissolved in an inert solvent like carbon tetrachloride or dichloromethane (B109758) in a flask protected from light.

-

A solution of bromine in the same solvent is added dropwise to the stirred solution at room temperature.

-

The reaction is typically rapid, and the disappearance of the bromine color indicates the completion of the reaction.

-

The solvent is removed under reduced pressure to yield the crude dihalide, which can be purified by recrystallization or chromatography.

References

- 1. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]

- 3. 4-Acetyl-1-methylcyclohexene (CAS 6090-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-acetyl-1-methylcyclohexene [stenutz.eu]

- 7. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]

An In-depth Technical Guide to the Keto-enol Tautomerization of 4-Acetyl-1-methyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific experimental studies on the keto-enol tautomerization of 4-Acetyl-1-methyl-1-cyclohexene. Consequently, this guide provides a comprehensive framework based on established principles and experimental data for analogous compounds. The experimental protocols and quantitative data presented herein are illustrative and should be adapted for the specific investigation of the target molecule.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and its corresponding enol form (an alcohol adjacent to a double bond).[1] This equilibrium is highly relevant in various fields, including drug discovery and development, as the different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic pathways. This compound, a ketone with alpha-hydrogens, possesses the structural requirements to undergo keto-enol tautomerization, potentially influencing its reactivity and interactions in biological systems.[2][3] This technical guide outlines the theoretical background, potential experimental approaches, and expected data presentation for the comprehensive study of the keto-enol tautomerization of this compound.

Theoretical Background

The keto-enol tautomerization is a reversible isomerization process involving the migration of a proton and the shifting of bonding electrons.[1] For this compound, two potential enol tautomers can be formed, with the relative stability of the keto and enol forms being influenced by several factors including substitution, conjugation, hydrogen bonding, and solvent effects.[4] Generally, the keto form is thermodynamically more stable for simple ketones.[1]

The equilibrium between the keto and enol forms can be represented as follows:

Caption: Keto-enol equilibrium for this compound.

The position of this equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the enol form to the keto form at equilibrium.

Experimental Protocols for Studying Keto-enol Tautomerism

The most common and powerful techniques for investigating keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for both qualitative and quantitative analysis of keto-enol tautomerism. The protons in the keto and enol forms are in different chemical environments and therefore exhibit distinct signals in the NMR spectrum.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects. Tetramethylsilane (TMS) is typically used as an internal standard.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a specific temperature (e.g., 298 K) using a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

Identify and assign the characteristic proton signals for both the keto and enol tautomers. For the keto form of this compound, characteristic signals would include the acetyl methyl protons and the protons on the cyclohexene (B86901) ring. The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal.

-

Integrate the area under the non-overlapping peaks corresponding to each tautomer.

-

-

Calculation of Equilibrium Constant (Keq): The ratio of the integrals for the enol and keto forms, normalized for the number of protons giving rise to each signal, provides the molar ratio of the tautomers. The equilibrium constant is calculated as:

-

Keq = [Enol] / [Keto]

-

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol tautomerism due to the different electronic transitions of the keto and enol forms. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

UV-Vis Data Acquisition: Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each form is known or can be determined.

-

-

Calculation of Equilibrium Constant (Keq): The ratio of the calculated concentrations of the enol and keto forms gives the equilibrium constant.

Data Presentation

Quantitative data from the study of keto-enol tautomerism should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical ¹H NMR Data for Keto-enol Tautomerism of an Analogous Cyclic Ketone in CDCl₃ at 298 K

| Tautomer | Proton | Chemical Shift (δ, ppm) | Integration |

| Keto | -COCH₃ | 2.15 | 3.00 |

| α-CH | 2.50 | 1.00 | |

| Enol | =C-OH | 12.5 (broad) | 1.00 |

| Vinyl-H | 5.50 | 1.00 | |

| =C-CH₃ | 1.90 | 3.00 |

Table 2: Illustrative Equilibrium Constants (Keq) for an Analogous Cyclic Ketone in Various Solvents at 298 K

| Solvent | Dielectric Constant | Keq ([Enol]/[Keto]) | % Enol |

| n-Hexane | 1.88 | 0.50 | 33.3 |

| Chloroform | 4.81 | 0.25 | 20.0 |

| Acetone | 20.7 | 0.10 | 9.1 |

| Methanol | 32.7 | 0.05 | 4.8 |

| Water | 80.1 | < 0.01 | < 1.0 |

Note: The data in these tables are for illustrative purposes for an analogous system and do not represent experimental data for this compound.

Computational Analysis

In the absence of experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the keto and enol tautomers of this compound.

Methodology:

-

Structure Optimization: The geometries of the keto and both possible enol tautomers are optimized using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be incorporated using continuum solvation models (e.g., PCM).

-

Thermodynamic Analysis: From the calculated energies, the Gibbs free energy difference (ΔG) between the tautomers can be determined, from which the theoretical equilibrium constant can be calculated (ΔG = -RT ln Keq).

Caption: Workflow for computational analysis of keto-enol tautomerism.

Conclusion

While direct experimental investigation of the keto-enol tautomerism of this compound is currently absent from the scientific literature, this guide provides a robust framework for such a study. By employing a combination of NMR and UV-Vis spectroscopy, alongside computational modeling, researchers can elucidate the tautomeric equilibrium and understand the factors governing it. Such knowledge is crucial for predicting the chemical behavior and potential biological activity of this compound, thereby aiding in drug development and other scientific endeavors. The provided protocols and data presentation formats offer a standardized approach to investigating this important chemical phenomenon.

References

The Rising Therapeutic Potential of Cyclohexene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexene (B86901) moiety, a six-membered carbocyclic ring with a single double bond, represents a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and the synthetic accessibility of its derivatives have positioned it as a cornerstone for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the burgeoning biological activities of cyclohexene derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Cyclohexene Derivatives

Cyclohexene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected cyclohexene derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

| Derivative Class | Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Polyoxygenated | Zeylenone (B150644) Derivative (CA) | U251 (Glioblastoma) | CCK-8 | 5.161 | [1][2] |

| Polyoxygenated | Zeylenone Derivative (CA) | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |

| Fused Heterocycle | Compound 3a | A549 (Lung Carcinoma) | Not Specified | 5.988 ± 0.12 | [3] |

| Fused Heterocycle | Compound 8b | HepG-2 (Liver Cancer) | Not Specified | 2.36 ± 0.14 | [4] |

| Fused Heterocycle | Compound 10c | HepG-2 (Liver Cancer) | Not Specified | 1.14 ± 0.063 | [4] |

| Pyrazole Hybrid | Compound 3d | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 | [3] |

| Pyrazole Hybrid | Compound 4d | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 | [3] |

| Pyrazole Hybrid | Compound 3d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9 | [3] |

| Pyrazole Hybrid | Compound 4d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 | [3] |

| Acridine Hybrid | Compound 6 | MCF-7 (Breast Cancer) | Not Specified | 11.7 | [5] |

| Acridine Hybrid | Compound 6 | HepG2 (Liver Cancer) | Not Specified | 0.21 | [5] |

| Acridine Hybrid | Compound 6 | A549 (Lung Cancer) | Not Specified | 1.7 | [5] |

Signaling Pathways in Anticancer Activity

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is often overexpressed in various cancers and plays a crucial role in tumorigenesis by silencing tumor suppressor genes.[6] Some cyclohexene derivatives, such as the zeylenone derivative CA, have been shown to interfere with EZH2, leading to the upregulation of tumor suppressors and subsequent cell cycle arrest.[2]

Antimicrobial and Antifungal Activity

Cyclohexene derivatives have demonstrated significant potential as antimicrobial and antifungal agents, offering new avenues for combating infectious diseases. Their mechanisms of action often involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data Summary: Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of various cyclohexene derivatives against a range of bacterial and fungal strains.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Escherichia coli | 62.5 | [7] |

| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Pseudomonas aeruginosa | 62.5 | [7] |

| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Staphylococcus aureus | 125 | [7] |

| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Candida tropicalis | 62.5 | [7] |

| Pyrazoline | Compound 16 | Streptococcus pyogenes | 25 | [8] |

| Pyrazoline | Compound 19 | Pseudomonas aeruginosa | 25 | [8] |

| Pyrazoline | Compound 11 | Candida albicans | - | [8] |

| Pyrazoline | Compound 12 | Candida albicans | - | [8] |

| Pyrazoline | Compound 15 | Candida albicans | - | [8] |

| Pyrazoline | Compound 16 | Candida albicans | - | [8] |

| Pyrazoline | Compound 17 | Candida albicans | - | [8] |

| Pyrazoline | Compound 19 | Candida albicans | - | [8] |

Antiviral Activity

The structural diversity of cyclohexene derivatives has been leveraged in the design of novel antiviral agents. Cyclohexenyl nucleosides, in particular, have shown promise against a range of viruses by acting as chain terminators during viral DNA or RNA synthesis.

Quantitative Data Summary: Antiviral Activity

The following table summarizes the antiviral activity of selected cyclohexenyl nucleoside derivatives, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

| Derivative Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Cyclohexenyl Guanine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | - | - | [9] |

| Cyclohexenyl Guanine | Herpes Simplex Virus 2 (HSV-2) | Not Specified | - | - | [9] |

| Cyclohexenyl Guanine | Varicella-Zoster Virus (VZV) | Not Specified | - | - | [9] |

| Cyclohexenyl Guanine | Human Cytomegalovirus (HCMV) | Not Specified | - | - | [9] |

| Guanine Analog | HHV-6A | Not Specified | 0.65 µg/ml | - | [10] |

| Guanine Analog | HHV-6B | Not Specified | 1.33 µg/ml | - | [10] |

| Guanine Analog | HHV-7 | Not Specified | >7 µg/ml | - | [10] |

| Acyclovir (ACV) | HHV-6A | Not Specified | 6-8 µg/ml | - | [10] |

| Acyclovir (ACV) | HHV-6B | Not Specified | 16-24 µg/ml | - | [10] |

| Acyclovir (ACV) | HHV-7 | Not Specified | 121-128 µg/ml | - | [10] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Cyclohexene derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Quantitative Data Summary: Anti-inflammatory Activity

The table below highlights the inhibitory activity of specific cyclohexene derivatives on nitric oxide production.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Benzylsulfone | (R)-(+)-10a | Not Specified | - | [11] |

| Benzylsulfone | (6R, 1S)-(+)-22a | Not Specified | - | [11] |

Signaling Pathways in Anti-inflammatory Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[13][14] Certain cyclohexene derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of cyclohexene derivatives.

Synthesis of Cyclohexene Derivatives

The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring system.[15]

-

Materials: A conjugated diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene), a dienophile (e.g., maleic anhydride), and a high-boiling point solvent (e.g., xylene or toluene).[16][17]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stir bar, add the dienophile and the diene precursor (if applicable) in the chosen solvent.[18]

-

Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15][18]

-

Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.[18]

-

If crystallization does not occur, cool the flask in an ice bath.[18]

-

Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethyl acetate/hexane mixture), and air dry.[19]

-

The crude product can be further purified by recrystallization or column chromatography.

-

-

Characterization: The structure of the synthesized cyclohexene derivative is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[20]

The Mannich reaction is a three-component condensation reaction used to synthesize β-amino-carbonyl compounds, which can be precursors to various cyclohexene derivatives.[21]

-

Materials: A cyclohexanone (B45756) derivative, an aldehyde, a secondary amine (e.g., piperazine (B1678402) derivative), and a suitable solvent (e.g., isopropyl alcohol) with an acid catalyst (e.g., hydrochloric acid).[22]

-

Procedure:

-

Combine the cyclohexanone derivative, aldehyde, and secondary amine hydrochloride in the solvent.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for a designated time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the product, which may precipitate as a hydrochloride salt.

-

The product can be purified by recrystallization.

-

-

Characterization: The structure of the synthesized derivative is confirmed by IR, ¹H NMR, Mass Spectrometry, and elemental analysis.[21]

Biological Assays

The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[23][24][25][26]

-

Principle: Metabolically active cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cyclohexene derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

Add the CCK-8 or MTT solution to each well and incubate for 1-4 hours.[23]

-

If using MTT, add a solubilizing solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[23]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

-

Western blotting is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-